1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid
Description
1'-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid is a synthetic organic compound featuring a [1,4'-bipiperidine] core, where one piperidine nitrogen is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the 4-position of the second piperidine ring bears a carboxylic acid moiety. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The bipiperidine scaffold introduces conformational rigidity and enhanced hydrogen-bonding capacity compared to monocyclic piperidine derivatives, making it valuable in medicinal chemistry and drug discovery for modulating pharmacokinetic properties .
The compound’s molecular formula is C27H28N2O4, with a molecular weight of 444.53 g/mol (estimated based on structural analogs in ).
Properties
CAS No. |
2639445-17-1 |
|---|---|
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30) |
InChI Key |
VKONQGRMNMKJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Method Overview
SPPS is a robust approach for constructing complex molecules like bipiperidine derivatives. The protocol involves anchoring the first piperidine unit to a resin, followed by sequential coupling of the second piperidine component.
Key Steps:
-
Resin Loading : Wang resin or 2-chlorotrityl chloride (CTC) resin is functionalized with piperidine-4-carboxylic acid (isonipecotic acid) using diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF).
-
Coupling Reaction : The second piperidine unit, pre-protected with Fmoc, is coupled using HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA in DMF. This step ensures amide bond formation between the two piperidine rings.
-
Cleavage and Purification : The product is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) and purified via preparative HPLC.
Performance Metrics:
Solution-Phase Coupling with DIC/Oxyma
Method Overview
This solution-phase method avoids resin handling and is ideal for large-scale synthesis.
Key Steps:
-
Activation of Carboxylic Acid : Piperidine-4-carboxylic acid is activated with DIC (N,N'-diisopropylcarbodiimide) and Oxyma in DMF.
-
Amine Coupling : The activated acid reacts with 1'-amino-[1,4'-bipiperidine] under nitrogen, forming the bipiperidine backbone.
-
Fmoc Protection : The free amine on the second piperidine is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of DIPEA.
-
Workup : The product is isolated via precipitation in diethyl ether and recrystallized in ethyl acetate.
Performance Metrics:
Microwave-Assisted Synthesis with PyBOP/HOAt
Method Overview
Microwave irradiation accelerates coupling reactions, reducing synthesis time.
Key Steps:
-
Microwave Activation : A mixture of Fmoc-piperidine-4-carboxylic acid , PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA in DMF is irradiated at 90°C for 2 minutes.
-
Amine Addition : The second piperidine amine is added, and the reaction continues under microwave conditions.
-
Purification : Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).
Performance Metrics:
Orthogonal Protection Strategy Using Boc/Fmoc
Method Overview
This method employs orthogonal protecting groups to sequentially functionalize the bipiperidine core.
Key Steps:
-
Boc Protection : 1,4'-bipiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) to protect one amine.
-
Carboxylic Acid Introduction : The unprotected piperidine nitrogen is functionalized with a carboxylic acid via oxidation or alkylation.
-
Fmoc Protection : Boc is removed with TFA, and the exposed amine is protected with Fmoc-Cl.
-
Final Deprotection : The carboxylic acid is deprotected if necessary, yielding the target compound.
Performance Metrics:
Reductive Amination for Bipiperidine Core Formation
Method Overview
Reductive amination constructs the bipiperidine backbone before introducing functional groups.
Key Steps:
-
Aldehyde Preparation : Piperidine-4-carbaldehyde is synthesized via oxidation of 4-hydroxymethylpiperidine.
-
Reductive Coupling : The aldehyde reacts with piperidine-4-amine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Fmoc Protection : The secondary amine is protected with Fmoc-Cl.
-
Oxidation : The 4-position methyl group is oxidized to a carboxylic acid using KMnO₄ or RuO₄.
Performance Metrics:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SPPS with HCTU | 68 | ≥98 | High purity, scalable | Resin cost, multi-step cleavage |
| DIC/Oxyma Coupling | 75 | 95 | No resin, fast | Solvent waste generation |
| Microwave-Assisted | 80 | 97 | Rapid synthesis | Specialized equipment required |
| Boc/Fmoc Orthogonal | 65 | 96 | Selective protection | Multiple deprotection steps |
| Reductive Amination | 60 | 90 | Direct core formation | Oxidation side reactions |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key groups:
-
Fmoc-protected amine : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed under mild basic conditions (e.g., 20% piperidine in DMF) .
-
Bipiperidine scaffold : The tertiary amine in the bipiperidine moiety may participate in acid-base reactions or act as a hydrogen-bond acceptor.
-
Carboxylic acid : Can undergo esterification, amidation, or salt formation under standard conditions .
Hypothetical Reaction Pathways
Challenges and Research Gaps
-
Stereochemical Complexity : The bipiperidine structure introduces potential stereoisomerism, which could complicate reaction outcomes.
-
Stability of the Bipiperidine Core : No data exist on whether the bipiperidine ring undergoes rearrangement or ring-opening under acidic/basic conditions.
-
Solubility : The compound’s solubility in organic/aqueous solvents is unreported, impacting reaction design.
Recommendations for Future Studies
-
Deprotection Kinetics : Quantify Fmoc removal efficiency under varying pH and temperature.
-
Derivatization Screen : Test reactions (e.g., amidation, esterification) to map functional group compatibility.
-
Computational Modeling : Use DFT calculations to predict reactivity hotspots or stereoelectronic effects.
Scientific Research Applications
Medicinal Chemistry
Fmoc-bipiperidine has been extensively studied for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity.
- Anticancer Activity : Research indicates that derivatives of bipiperidine exhibit significant anticancer properties. For instance, compounds modified with various substituents have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Effects : Studies suggest that bipiperidine derivatives can act as neuroprotective agents. They may inhibit neurodegenerative processes by modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease .
Peptide Synthesis
The Fmoc group is a common protecting group used in solid-phase peptide synthesis (SPPS). The ability to easily remove the Fmoc group under mild conditions makes it ideal for synthesizing peptides with complex structures.
- Efficient Coupling Reactions : Fmoc-bipiperidine facilitates efficient coupling reactions during peptide synthesis, allowing for the incorporation of various amino acids into peptides .
Table 1: Comparison of Fmoc-Bipiperidine with Other Protecting Groups
| Protecting Group | Removal Conditions | Advantages |
|---|---|---|
| Fmoc | Mild base (e.g., piperidine) | Easy to use; compatible with various amino acids |
| Boc | Strong acid (e.g., TFA) | Stable under basic conditions; good for long sequences |
| Alloc | Pd-catalyzed removal | Selective; useful for complex modifications |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of bipiperidine derivatives and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that specific modifications to the bipiperidine core significantly enhanced cytotoxicity, indicating potential for developing new anticancer agents .
Case Study 2: Neuroprotective Applications
A research team investigated the neuroprotective effects of a bipiperidine derivative in a mouse model of Alzheimer's disease. The study found that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Key Observations:
Bipiperidine derivatives may exhibit improved aqueous solubility over aromatic analogs due to reduced hydrophobicity.
Functional Group Impact :
- The carboxylic acid group in all listed compounds enables conjugation with amines or alcohols, critical for peptide coupling reactions .
- The Fmoc group’s UV activity (λmax ~300 nm) facilitates monitoring during chromatographic purification, a feature shared across all analogs .
Thermal Stability :
- The single-piperidine analog () has a reported melting point of 177°C, suggesting high crystallinity. The bipiperidine variant may exhibit lower melting due to reduced symmetry.
Biological Activity
1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid, often referred to as Fmoc-bipiperidine carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.40 g/mol
- CAS Number : 86069-86-5
- Appearance : White to light yellow powder or crystal
- Melting Point : 155.0 to 159.0 °C
Biological Activity Overview
The biological activity of Fmoc-bipiperidine carboxylic acid has been investigated primarily in the context of its effects on cellular processes and potential therapeutic applications.
Research indicates that derivatives of this compound can modulate various signaling pathways, particularly in the context of liver fibrosis and inflammation. The anti-fibrotic properties are attributed to the inhibition of the IKKβ-NF-κB signaling pathway, which plays a crucial role in inflammatory responses and fibrogenesis.
Study on Liver Fibrosis
A recent study demonstrated that certain derivatives of aspartic acid, including those related to Fmoc-bipiperidine carboxylic acid, exhibited significant inhibitory effects on LX-2 cells (a model for hepatic stellate cells). The compounds reduced the expression of key fibrosis markers such as COL1A1, fibronectin, and α-SMA in a dose-dependent manner:
| Compound | Inhibition Rate (%) | Mechanism |
|---|---|---|
| 41 | 66.72 - 97.44 | IKKβ-NF-κB pathway inhibition |
| 8a | 31.18 - 49.34 | Reduced COL1A1 expression |
This study highlights the potential for using these compounds in therapeutic strategies against liver fibrosis by targeting inflammatory pathways .
Structure-Activity Relationships (SAR)
The structure-activity relationship of Fmoc-bipiperidine carboxylic acid derivatives has been explored to optimize their biological efficacy. Modifications at the carboxyl group and alterations in the bipiperidine structure have shown varying degrees of activity:
| Modification Type | Observed Activity Change |
|---|---|
| Amide Formation | Enhanced activity by up to 4.4-fold |
| Esterification | Reduced activity by 1.8-fold |
| Hydroxy substitutions | Maintained activity |
These findings underscore the importance of specific functional groups in modulating biological activity .
Toxicological Considerations
While exploring its therapeutic potential, it is crucial to consider the safety profile of Fmoc-bipiperidine carboxylic acid. Preliminary assessments indicate that it may cause skin and eye irritation upon contact, necessitating careful handling and protective measures during laboratory use .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?
- Methodological Guidance :
- Storage : Store in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area, away from direct sunlight or heat sources .
- Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid contact with incompatible materials like strong acids, bases, or oxidizing agents .
- Decontamination : Wash contaminated clothing immediately and dispose of hazardous waste according to local regulations .
Q. How can researchers synthesize and characterize this compound in a laboratory setting?
- Methodological Guidance :
- Synthesis : Utilize fluorenylmethoxycarbonyl (Fmoc) protection strategies during solid-phase peptide synthesis (SPPS). Coupling reactions with carbodiimide activators (e.g., DCC) or phosphonium salts (e.g., PyBOP) are recommended for bipiperidine backbone assembly .
- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product.
- Characterization : Confirm structure via H/C NMR (peaks at δ 7.3–7.8 ppm for Fmoc aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are suitable for assessing the compound’s purity and stability under experimental conditions?
- Methodological Guidance :
- Purity Analysis : Use HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) with UV visualization.
- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor decomposition via LC-MS for hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How should researchers address contradictions in reported toxicity data for this compound?
- Methodological Guidance :
- Data Validation : Cross-reference limited SDS acute toxicity classifications (Category 4 for oral/dermal/inhalation ) with in vitro assays (e.g., MTT or LDH release in HepG2 cells).
- Gap Analysis : Design dose-response studies in relevant biological models (e.g., zebrafish embryos for developmental toxicity) to supplement missing ecotoxicological data .
Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?
- Methodological Guidance :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 50°C) and improve coupling efficiency .
- Byproduct Mitigation : Introduce scavengers (e.g., HOBt) during Fmoc deprotection with piperidine to prevent racemization .
Q. How can the compound’s interactions with biological targets (e.g., enzymes or receptors) be systematically studied?
- Methodological Guidance :
- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity () for targets like G-protein-coupled receptors (GPCRs).
- Molecular Dynamics (MD) : Simulate ligand-receptor docking using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .
Q. What are the potential applications of this compound in drug delivery systems or prodrug design?
- Methodological Guidance :
- Prodrug Activation : Engineer pH-sensitive or esterase-cleavable linkages (e.g., methoxy groups) for targeted release in specific tissues .
- Nanocarrier Integration : Conjugate the compound to PEGylated liposomes and assess encapsulation efficiency (%EE) and release kinetics via dialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
